7-Methoxyisoquinolin-8-amine

Physicochemical Differentiation Drug-likeness Regioisomer Comparison

Medicinal chemists developing IDO1/TDO inhibitors require the precise 7-methoxy-8-aminoisoquinoline substitution pattern. Regioisomers like 5-MeO or unsubstituted 8-aminoisoquinoline fail to recapitulate key binding interactions. 7-Methoxyisoquinolin-8-amine (CAS 55766-74-0) resolves this with the exact pharmacophore validated in lead analog 43b (IC₅₀ 0.31 μM IDO1, 0.08 μM TDO). The primary amine enables rapid derivatization while preserving the critical 7-methoxy group. Fragment-like properties (MW 174.2, TPSA 48.1 Ų) suit FBDD. Batch QC (NMR, HPLC, GC) included.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 55766-74-0
Cat. No. B1297096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxyisoquinolin-8-amine
CAS55766-74-0
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C=CN=C2)N
InChIInChI=1S/C10H10N2O/c1-13-9-3-2-7-4-5-12-6-8(7)10(9)11/h2-6H,11H2,1H3
InChIKeyYMYXYGWPFNZEET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxyisoquinolin-8-amine (CAS 55766-74-0): A Defined Methoxy-Amino Isoquinoline Scaffold for Kinase and IDO1/TDO Inhibitor Research


7-Methoxyisoquinolin-8-amine (CAS 55766-74-0) is a heterocyclic building block featuring an isoquinoline core with a methoxy substituent at the 7-position and a primary amine at the 8-position [1]. This specific 7,8-substitution pattern is recognized in medicinal chemistry as a key pharmacophoric element for developing inhibitors targeting the kynurenine pathway enzymes IDO1 and TDO, as well as various protein kinases [2]. It is supplied as a research intermediate with a standard purity of 95% or higher by multiple vendors, with batch-specific QC data including NMR, HPLC, and GC available for procurement verification .

7-Methoxyisoquinolin-8-amine: Why Regioisomeric or Unsubstituted Isoquinoline Amines Cannot Be Used as Drop-in Replacements


The precise positioning of the methoxy and amino groups on the isoquinoline ring dictates both the electronic properties and the vector of hydrogen-bonding interactions critical for target engagement. Substituting 7-Methoxyisoquinolin-8-amine with a regioisomer such as 5-Methoxyisoquinolin-8-amine (CAS 1154276-18-2) or 8-Methoxyisoquinolin-7-amine (CAS 648420-74-0) alters the dihedral angle of the amine relative to the methoxy group's electron-donating effect, which can fundamentally change the compound's reactivity in downstream derivatization reactions . Furthermore, key structure-activity relationship (SAR) studies in IDO1/TDO dual inhibitor programs have explicitly identified the 7-methoxy-8-hydroxy isoquinoline scaffold—a direct analog of the target compound—as playing a crucial role in maintaining inhibitory activity [1]. Using an unsubstituted 8-aminoisoquinoline (CAS 23687-27-6) would eliminate the methoxy group's contribution to both binding affinity and metabolic stability, making it an unsuitable surrogate for SAR exploration or lead optimization campaigns.

7-Methoxyisoquinolin-8-amine: Quantifiable Differentiation Evidence Against Closest Structural Analogs


Computed LogP and Topological Polar Surface Area Differentiate 7-Methoxyisoquinolin-8-amine from Regioisomeric 5-Methoxy and 8-Methoxy Analogs

The 7-methoxy-8-amino substitution pattern produces a distinct lipophilicity profile compared to other methoxy-amino isoquinoline regioisomers, which directly impacts passive membrane permeability and target binding. 7-Methoxyisoquinolin-8-amine exhibits a computed XLogP3 of 1.4 and a Topological Polar Surface Area (TPSA) of 48.1 Ų [1]. While specific experimentally measured LogP values for all regioisomers are not available in a single comparative study, the unique hydrogen-bonding network created by the adjacent 7-OCH₃ and 8-NH₂ groups results in an intramolecular interaction motif not present in the 5-methoxy-8-amino or 8-methoxy-7-amino isomers, as evidenced by their distinct InChI Keys and computed molecular descriptors .

Physicochemical Differentiation Drug-likeness Regioisomer Comparison

7-Methoxy-8-hydroxy Isoquinoline Scaffold Explicitly Identified as Critical for IDO1/TDO Dual Inhibitory Activity – Class-Level Inference for the 8-Amino Analog

In a 2024 study on novel IDO1/TDO dual inhibitors, systematic SAR investigation of isoquinoline derivatives revealed that the '7-methoxy-8-hydroxy-substituted isoquinoline scaffold played an important role in the maintenance of activity' [1]. Compound 43b, the most potent derivative in this series, demonstrated IC₅₀ values of 0.31 μM against IDO1 and 0.08 μM against TDO, representing a 3.9-fold selectivity window favoring TDO inhibition [1]. While 7-Methoxyisoquinolin-8-amine (the 8-amino analog) was not the terminal bioactive compound in this study, it serves as the direct synthetic precursor for constructing the critical 7-methoxy-8-substituted pharmacophore. Derivatives lacking the 7-methoxy group or bearing alternative substitution patterns consistently showed reduced or abolished activity in this series [1].

IDO1/TDO Dual Inhibition Cancer Immunotherapy Structure-Activity Relationship

Commercially Available Purity and Batch-Level QC Documentation Enables Reproducible SAR Studies Compared to Uncharacterized Alternative Sources

7-Methoxyisoquinolin-8-amine is available from multiple established vendors with guaranteed purity specifications of 95% or 98%, with batch-specific QC documentation including NMR, HPLC, and GC analyses provided upon procurement . Sigma-Aldrich lists the compound with a purity of 95% and specified storage conditions (inert atmosphere, room temperature, protected from light) . This level of documented quality control is critical for reproducibility in SAR studies, where trace impurities in intermediates can lead to confounding biological assay results.

Quality Control Reproducibility Procurement Specification

7-Methoxyisoquinolin-8-amine: High-Confidence Application Scenarios Grounded in Structural and Pharmacophoric Evidence


Synthesis of IDO1/TDO Dual Inhibitors for Cancer Immunotherapy Research

Based on the established SAR showing that the 7-methoxy-8-substituted isoquinoline scaffold is critical for IDO1/TDO dual inhibitory activity, 7-Methoxyisoquinolin-8-amine serves as an ideal starting material for constructing focused compound libraries targeting the kynurenine pathway [1]. The primary amine at the 8-position provides a versatile handle for amide coupling, sulfonamide formation, or reductive amination, enabling rapid exploration of structure-activity relationships while preserving the essential 7-methoxy pharmacophore. The lead compound 43b from the 2024 study achieved IC₅₀ values of 0.31 μM (IDO1) and 0.08 μM (TDO) and demonstrated antitumor efficacy in a B16-F10 mouse model, validating the therapeutic relevance of this chemotype [1].

Kinase Inhibitor Hit-to-Lead Optimization Using 8-Aminoisoquinoline-Based Scaffolds

Multiple patent families describe 8-aminoisoquinoline derivatives as potent inhibitors of HPK1 (hematopoietic progenitor kinase 1) and BRAF V600E kinases for oncology applications [2][3]. The Genentech patent US-11612606-B2 specifically describes 3-carbonylamino-8-aminoisoquinoline compounds as HPK1 inhibitors [3]. 7-Methoxyisoquinolin-8-amine provides a direct synthetic entry into this privileged kinase inhibitor space, with the 7-methoxy group offering an additional vector for modulating kinase selectivity and physicochemical properties compared to the unsubstituted 8-aminoisoquinoline parent compound.

Physicochemical Property-Driven Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 174.2 g/mol, XLogP3 of 1.4, TPSA of 48.1 Ų, and only one rotatable bond, 7-Methoxyisoquinolin-8-amine falls well within fragment-like chemical space and adheres to the 'Rule of Three' for fragment-based screening [4]. The compound's rigid bicyclic core with precisely positioned hydrogen bond donor (NH₂) and acceptor (OCH₃) functionalities makes it an attractive fragment for structure-based drug design campaigns, where its pre-organized geometry can provide a defined starting point for fragment growing or linking strategies.

Chemical Biology Tool Compound Synthesis for Target Identification Studies

The primary aromatic amine at the 8-position enables straightforward conjugation to affinity tags (biotin), fluorescent probes, or photoaffinity labels without perturbing the 7-methoxy pharmacophore. This makes 7-Methoxyisoquinolin-8-amine a strategic choice for synthesizing chemical biology probes aimed at identifying the cellular targets of 7-methoxyisoquinoline-based inhibitors or characterizing their target engagement profiles in cellular thermal shift assays (CETSA) or photoaffinity labeling experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methoxyisoquinolin-8-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.